1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities and are commonly found in various therapeutic agents .
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. This metal-free reaction uses 1,4-diazocyclic [2.2.2]octane (DABCO) as a weak base . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the binding of the triazole ring to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its high chemical stability and hydrogen bonding ability.
1,2,4-Triazole: Exhibits similar biological activities but may differ in its specific molecular targets and pathways.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-6-7-11-17(14)12-23-13-18(21-22-23)19(24)20-15(2)16-9-4-3-5-10-16/h3-11,13,15H,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDJLPPEPYOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.